molecular formula C11H12FN3O B13322579 {1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol

{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B13322579
M. Wt: 221.23 g/mol
InChI Key: RKQASOBFYUFHCY-UHFFFAOYSA-N
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Description

{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole intermediate.

    Addition of the Methyl Group: The methyl group can be added via a methylation reaction using methyl iodide or a similar methylating agent.

    Formation of the Methanol Group: The final step involves the reduction of a carbonyl group to form the methanol group, typically using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the triazole ring to form dihydrotriazoles using hydrogen gas and a metal catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors, particularly those involved in inflammatory and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, {1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is unique due to its combination of a triazole ring, a fluorophenyl group, and a methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12FN3O

Molecular Weight

221.23 g/mol

IUPAC Name

[1-[(4-fluorophenyl)methyl]-5-methyltriazol-4-yl]methanol

InChI

InChI=1S/C11H12FN3O/c1-8-11(7-16)13-14-15(8)6-9-2-4-10(12)5-3-9/h2-5,16H,6-7H2,1H3

InChI Key

RKQASOBFYUFHCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)F)CO

Origin of Product

United States

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